molecular formula C20H18ClN5O3S B11277136 N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B11277136
M. Wt: 443.9 g/mol
InChI Key: NTYQISIQLMFJAU-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a combination of aromatic, amide, and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-acetamidophenylamine and 4-chlorophenyl isocyanate. These intermediates can then be reacted under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)acetamide
  • N-(3-acetamidophenyl)-2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)acetamide
  • N-(3-acetamidophenyl)-2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-(3-acetamidophenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activity or improved efficacy.

Properties

Molecular Formula

C20H18ClN5O3S

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H18ClN5O3S/c1-12(27)22-15-3-2-4-16(9-15)23-18(28)10-17-11-30-20(25-17)26-19(29)24-14-7-5-13(21)6-8-14/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,24,25,26,29)

InChI Key

NTYQISIQLMFJAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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